The pyrazole ring is a common pharmacophore found in many bioactive molecules []. 1-Ph-4-NH2•HCl could serve as a starting material or scaffold for the synthesis of novel compounds with potential therapeutic applications. Researchers might investigate its properties in areas like anti-inflammatory or analgesic drugs due to the presence of the amine group.
The nitrogen atoms in the pyrazole ring can act as ligands and form complexes with various metal ions []. 1-Ph-4-NH2•HCl could be a candidate for studies in coordination chemistry, potentially leading to the development of new catalysts or materials with specific properties.
The presence of the amine group suggests 1-Ph-4-NH2•HCl might be a useful intermediate or reagent in organic synthesis. Researchers might explore its reactivity in various coupling reactions or condensation reactions to form more complex molecules.
1-Phenyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C₉H₉ClN₃ and a molecular weight of approximately 195.649 g/mol. It is characterized by a pyrazole ring substituted with a phenyl group and an amine functional group, which contributes to its potential biological activities. The compound is often encountered in various chemical and pharmaceutical contexts, particularly in drug development due to its unique structural features that allow for diverse interactions with biological targets .
The biological activity of 1-Phenyl-1H-pyrazol-4-amine hydrochloride has been explored in various studies. It exhibits:
The synthesis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride can be achieved through several methods:
1-Phenyl-1H-pyrazol-4-amine hydrochloride has several applications:
Interaction studies involving 1-Phenyl-1H-pyrazol-4-amine hydrochloride focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 1-Phenyl-1H-pyrazol-4-amine hydrochloride, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine | Ethyl substituent on the pyrazole ring | Enhanced lipophilicity, potentially better membrane penetration |
| 5-(difluoromethyl)-1-phenylpyrazole | Difluoromethyl group at position 5 | Increased potency against specific cancer cell lines |
| 4-Aminoantipyrine | Amino group at position 4 on an antipyrine ring | Established analgesic properties |
These compounds highlight the versatility of pyrazole derivatives in medicinal chemistry while emphasizing the unique characteristics of 1-Phenyl-1H-pyrazol-4-amine hydrochloride that may make it particularly valuable for specific therapeutic applications .
Classical cyclocondensation methods represent the foundational approach for synthesizing 1-phenyl-1H-pyrazol-4-amine hydrochloride and related pyrazole derivatives. The most prevalent strategy involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents [1] [2]. The mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and elimination of water to form the pyrazole ring [2].
For phenylpyrazole amine synthesis, phenylhydrazine serves as the key nucleophilic component, reacting with β-ketonitriles or their synthetic equivalents [3]. The reaction typically requires heating in polar solvents such as ethanol or N,N-dimethylformamide at temperatures ranging from 20°C to 150°C [4]. The formation of the amino functionality at the 4-position can be achieved through the use of appropriate nitrile-containing precursors that undergo hydrolysis during the cyclization process [3].
The regioselectivity of cyclocondensation reactions is influenced by the electronic properties of the reactants. Electron-donating substituents on the phenyl ring enhance nucleophilicity, while electron-withdrawing groups can direct the reaction pathway [2]. Temperature control plays a crucial role, with moderate temperatures (60-100°C) generally providing optimal yields while minimizing decomposition [5].
| Reaction Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 60-100°C | 70-95 | [5] |
| Reaction Time | 2-12 hours | 68-92 | [1] |
| Solvent | Ethanol/DMF | 75-90 | [4] |
| Catalyst Loading | 5 mol% | 85-95 | [6] |
Microwave-assisted synthesis has emerged as a powerful methodology for accelerating pyrazole formation while maintaining high yields and selectivity [7] [8]. The application of microwave irradiation to 1-phenyl-1H-pyrazol-4-amine synthesis dramatically reduces reaction times from hours to minutes while providing uniform heating throughout the reaction mixture [9].
The microwave-assisted protocol typically involves the reaction of phenylhydrazine with appropriate dicarbonyl precursors in aqueous ethanol under controlled microwave conditions [8]. Power settings of 250 watts with 30-second intervals have been shown to provide excellent results, with reaction times reduced to 5-10 minutes compared to conventional heating methods requiring several hours [7].
Temperature-controlled microwave synthesis allows for divergent synthetic pathways depending on the reaction temperature. At room temperature to 40°C, tosylated pyrazole intermediates are favored, while temperatures above 95°C promote direct pyrazole formation through elimination reactions [10]. This temperature-dependent selectivity provides synthetic flexibility for accessing different substitution patterns.
The use of ionic liquids as reaction media in microwave-assisted synthesis has shown particular promise. 1,8-Diazabicyclo[5.4.0]undec-7-ene acetate has demonstrated superior performance, providing 95% yields at room temperature and enabling product isolation through simple filtration rather than column chromatography [10].
| Microwave Parameter | Condition | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Power | 250 W | 88 | 5 min | [7] |
| Temperature | 40°C | 95 | 10 min | [10] |
| Temperature | 95°C | 85 | 12 h | [10] |
| Solvent | Ionic Liquid | 95 | 30 s | [10] |
Palladium-catalyzed coupling reactions provide sophisticated approaches for constructing N-arylpyrazole frameworks through cross-coupling methodologies [11] [12]. The synthesis of N-phenylpyrazoles can be achieved through palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using specialized ligands such as tert-butyl BrettPhos [11].
The coupling reaction proceeds efficiently with a variety of aryl triflates, including ortho-substituted substrates that are typically challenging in other coupling reactions [11]. The use of 3-trimethylsilylpyrazole as a coupling partner has proven particularly effective, serving as an excellent template for subsequent regioselective halogenation at the 3-, 4-, and 5-positions of the pyrazole ring [11].
Sequential palladium-catalyzed coupling-cyclocondensation-coupling processes enable the construction of complex biaryl-substituted pyrazoles through four-component synthesis [12]. This methodology concatenates Sonogashira alkynylation and Suzuki arylation reactions, intercepted by pyrazole-forming cyclocondensation of ynone intermediates [12].
Multicomponent palladium-catalyzed reactions involving terminal alkynes, hydrazines, carbon monoxide, and aryl iodides provide access to pyrazole derivatives under mild conditions [13]. The reaction proceeds through sequential carbonylative Sonogashira coupling followed by cyclization with hydrazine, operating at room temperature under ambient carbon monoxide pressure [13].
| Coupling Type | Catalyst System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Triflate | Pd/tBuBrettPhos | 80°C | 85-95 | [11] |
| Sonogashira | Pd/PPh3 | RT | 75-90 | [12] |
| Carbonylative | Pd(PPh3)4 | RT | 60-80 | [13] |
| Suzuki | Pd(OAc)2 | 100°C | 70-85 | [12] |
Solvent selection significantly influences the efficiency and selectivity of nucleophilic substitution reactions in pyrazole synthesis [14] [2]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide facilitate nucleophilic attack by stabilizing the transition state while minimizing competitive side reactions [14].
The reactivity of pyrazoles toward nucleophilic substitution varies considerably with the position of the leaving group. Substitution at the 2-position of imidazole analogs proceeds readily due to the electron-deficient nature of this position, while substitution at the 3- and 5-positions of pyrazoles requires more forcing conditions [14]. The presence of electron-withdrawing substituents enhances reactivity toward nucleophiles by increasing the electrophilicity of the heterocyclic ring [14].
Aqueous ethanol mixtures have proven particularly effective for pyrazole synthesis, providing a balance between solubility and reactivity [8]. The water content influences the reaction pathway, with technical-grade tetrahydrofuran containing 0.2% water providing optimal conditions for base-mediated cyclocondensation reactions [15].
The choice of solvent also affects the regioselectivity of substitution reactions. Ethereal solvents favor kinetic products, while alcoholic solvents under elevated temperatures promote thermodynamic control, leading to different regioisomeric distributions [15].
| Solvent System | Polarity | Substitution Rate | Selectivity | Reference |
|---|---|---|---|---|
| DMSO | High | Fast | Moderate | [14] |
| DMF | High | Fast | Good | [14] |
| EtOH/H2O | Medium | Moderate | Excellent | [8] |
| THF | Low | Slow | Poor | [15] |
The formation of hydrochloride salts from amine-containing pyrazoles follows classical acid-base chemistry principles, involving protonation of the basic nitrogen to form ionic compounds with enhanced water solubility and stability [16] [17]. The mechanism involves the lone pair of electrons on the amino nitrogen accepting a proton from hydrochloric acid, forming a new nitrogen-hydrogen bond and generating a positive charge on the nitrogen center [16].
The reaction proceeds quantitatively under mild conditions, with the amine functionality of 1-phenyl-1H-pyrazol-4-amine readily accepting a proton from hydrochloric acid [18] [17]. The resulting hydrochloride salt exhibits ionic character, with the positively charged ammonium group balanced by the chloride anion [16]. This ionic nature dramatically increases the water solubility compared to the free base form, making the compound more suitable for various applications [17].
The salt formation process is thermodynamically favorable due to the strong electrostatic interactions between the charged species [16]. The reaction can be reversed by treatment with strong bases such as sodium hydroxide or triethylamine, regenerating the free amine [19] [17]. This reversibility is particularly useful for purification and isolation procedures.
The stability of the hydrochloride salt is enhanced by the delocalization of the positive charge through the pyrazole ring system [16]. The crystalline nature of the salt facilitates purification and storage, as ionic compounds typically form well-defined crystal structures that can be isolated by filtration and recrystallization [18] [17].
| Salt Parameter | Condition | Stability | Solubility Enhancement | Reference |
|---|---|---|---|---|
| HCl Concentration | 1-10 M | High | 10-100x | [19] |
| Temperature | 20-40°C | Excellent | Variable | [19] |
| pH Range | 1-3 | Maximum | Optimal | [17] |
| Crystallization | EtOH/H2O | Enhanced | Improved | [16] |
Nuclear magnetic resonance spectroscopy provides critical structural information for 1-Phenyl-1H-pyrazol-4-amine hydrochloride. The proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectrum exhibits characteristic signals that reflect the molecular architecture of the compound.
In the aromatic region, the phenyl substituent at position 1 of the pyrazole ring displays characteristic multiplet patterns. The aromatic protons typically appear between 7.2-7.8 parts per million, with the phenyl protons showing their characteristic coupling patterns [1] [2]. The pyrazole ring protons manifest as distinct doublets due to the heterocyclic nature of the five-membered ring system.
The amino group protons at position 4 of the pyrazole ring appear as a broad signal around 5.1-5.3 parts per million in the free base form [3]. Upon formation of the hydrochloride salt, these protons become more deshielded due to protonation, resulting in a downfield shift. The pyrazole ring proton at position 5 typically appears as a doublet around 7.4-7.6 parts per million [1] [2].
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals the carbon framework of the molecule. The aromatic carbon atoms of the phenyl ring appear in the range of 126-139 parts per million, with the quaternary carbon showing characteristic chemical shifts [1] [2]. The pyrazole ring carbons exhibit distinct chemical shifts, with the carbon bearing the amino group appearing around 144-148 parts per million due to the electron-donating effect of the amino substituent [4].
The nitrogen-15 nuclear magnetic resonance (¹⁵N Nuclear Magnetic Resonance) spectroscopy, although less commonly employed, provides valuable information about the nitrogen environments in the pyrazole ring. The two nitrogen atoms in the pyrazole ring display different chemical shifts due to their distinct electronic environments [5].
Fourier transform infrared spectroscopy reveals the characteristic vibrational modes of 1-Phenyl-1H-pyrazol-4-amine hydrochloride. The compound exhibits several diagnostic absorption bands that are characteristic of the pyrazole ring system and associated functional groups.
The amino group stretching vibrations appear as strong bands around 3300-3500 cm⁻¹ [3]. In the hydrochloride salt form, these bands may be broadened and shifted due to hydrogen bonding interactions with the chloride ion. The aromatic carbon-hydrogen stretching vibrations of both the phenyl and pyrazole rings appear in the region of 3000-3100 cm⁻¹.
The pyrazole ring exhibits characteristic stretching vibrations in the region of 1530-1650 cm⁻¹, corresponding to carbon-nitrogen and carbon-carbon stretching modes [6] [7]. The carbon-nitrogen stretching vibrations of the pyrazole ring typically appear around 1520-1580 cm⁻¹, while the nitrogen-nitrogen stretching mode is observed around 1070-1081 cm⁻¹ [8].
The phenyl ring demonstrates characteristic vibrations including carbon-carbon stretching modes around 1500-1600 cm⁻¹ and carbon-hydrogen in-plane bending vibrations around 1000-1200 cm⁻¹ [6]. Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear in the region of 700-900 cm⁻¹.
The fingerprint region below 1500 cm⁻¹ contains numerous diagnostic bands that are characteristic of the specific substitution pattern and molecular structure. These include pyrazole ring deformation modes around 630-650 cm⁻¹ and various skeletal vibrations of the aromatic systems [8].
Ultraviolet-visible spectroscopy provides insight into the electronic transitions of 1-Phenyl-1H-pyrazol-4-amine hydrochloride. The compound exhibits characteristic absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated aromatic system.
The phenyl-pyrazole chromophore system displays strong absorption bands in the ultraviolet region. The primary absorption maximum typically appears around 260-280 nanometers, corresponding to π → π* transitions within the extended aromatic system [10]. This absorption is enhanced by the conjugation between the phenyl ring and the pyrazole system.
A secondary absorption band is often observed around 300-320 nanometers, which can be attributed to n → π* transitions involving the nitrogen lone pairs of the pyrazole ring [11] [12]. The intensity and position of these bands are influenced by the electron-donating nature of the amino substituent at position 4.
The compound may also exhibit weak absorption bands in the longer wavelength region (350-400 nanometers) due to extended conjugation effects and charge-transfer transitions [10]. These transitions are particularly sensitive to solvent effects and molecular interactions.
The hydrochloride salt formation can influence the electronic spectrum through changes in the electronic environment of the amino group. Protonation of the amino group may result in shifts in the absorption maxima and changes in the extinction coefficients .
The thermal stability of 1-Phenyl-1H-pyrazol-4-amine hydrochloride has been investigated through thermogravimetric analysis, revealing distinct decomposition pathways and temperature ranges for thermal events.
The compound demonstrates moderate thermal stability, with initial decomposition typically occurring around 200-250°C [3]. The thermal decomposition process proceeds through multiple stages, each characterized by specific weight loss events and corresponding temperature ranges.
The first stage of decomposition, occurring around 150-200°C, involves the loss of hydrogen chloride from the hydrochloride salt, regenerating the free base form of the compound [13]. This dehydrochlorination process is accompanied by a weight loss corresponding to the molecular weight of hydrogen chloride (36.5 g/mol).
The second stage of decomposition, occurring at higher temperatures (250-350°C), involves the breakdown of the organic framework itself. This process typically begins with the cleavage of the carbon-nitrogen bond connecting the phenyl ring to the pyrazole system, followed by fragmentation of the aromatic rings [13].
Thermogravimetric analysis reveals specific thermal events and their corresponding temperature ranges. The compound exhibits an initial weight loss of approximately 18.7% between 150-200°C, corresponding to the loss of hydrogen chloride from the salt form [13].
The major decomposition event occurs between 250-350°C, with a weight loss of approximately 60-70% corresponding to the breakdown of the aromatic framework. The final decomposition stage, occurring above 400°C, results in the formation of carbonaceous residue and complete volatilization of organic components [13].
The thermal decomposition kinetics can be analyzed using various kinetic models, providing insights into the mechanism of thermal breakdown and activation energies for different decomposition processes [13].
The hydrochloride salt of 1-Phenyl-1H-pyrazol-4-amine exhibits significantly enhanced aqueous solubility compared to the free base form. The salt formation through protonation of the amino group creates ionic interactions that facilitate dissolution in polar solvents.
The aqueous solubility of the hydrochloride salt is estimated to be greater than 50 mg/mL at room temperature [3]. This enhanced solubility is attributed to the ionic nature of the hydrochloride salt, which promotes favorable interactions with water molecules through ion-dipole interactions and hydrogen bonding.
The pH of aqueous solutions is typically acidic due to the presence of the protonated amino group, which can act as a weak acid. The solubility may be influenced by solution pH, with higher solubility observed under acidic conditions where the amino group remains protonated .
The compound demonstrates variable solubility in different organic solvents, depending on their polarity and hydrogen bonding capabilities. In polar aprotic solvents such as dimethyl sulfoxide, the compound shows high solubility (>10 mg/mL) due to favorable dipole-dipole interactions .
Moderate solubility is observed in polar protic solvents such as ethanol and methanol, where hydrogen bonding between the amino group and solvent molecules facilitates dissolution [16]. The solubility in these solvents is typically in the range of 5-20 mg/mL at room temperature.
In non-polar solvents such as hexane and chloroform, the compound exhibits limited solubility due to the ionic nature of the hydrochloride salt and the polar characteristics of the pyrazole ring system [17]. The solubility in these solvents is generally less than 1 mg/mL.
The solubility of 1-Phenyl-1H-pyrazol-4-amine hydrochloride generally increases with temperature in most solvents, following typical thermodynamic principles. The temperature dependence of solubility can be described by the van't Hoff equation, allowing for the calculation of dissolution thermodynamic parameters [17].
In aqueous systems, the solubility increase with temperature is moderate, with the compound maintaining good solubility across a range of temperatures. The dissolution process is typically endothermic, as evidenced by the positive temperature coefficient of solubility [17].
X-ray diffraction analysis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride reveals detailed information about the molecular arrangement and crystal packing of the compound. The crystalline structure provides insights into intermolecular interactions and solid-state properties.
The compound crystallizes in a specific space group, with the asymmetric unit containing one molecule of the organic cation and one chloride anion. The crystal structure is stabilized by a network of hydrogen bonds between the protonated amino group and the chloride ion [18].
The pyrazole ring adopts a planar conformation, with the phenyl ring oriented at a specific dihedral angle relative to the pyrazole plane. This orientation is influenced by steric interactions and electronic factors, affecting the overall molecular geometry [18] [19].
The crystal structure reveals various intermolecular interactions that contribute to the stability of the crystalline form. Primary interactions include nitrogen-hydrogen···chloride hydrogen bonds, which are characteristic of organic hydrochloride salts [18].
Additional stabilizing interactions include π-π stacking between aromatic rings of adjacent molecules and carbon-hydrogen···π interactions between the phenyl rings and pyrazole systems [19]. These interactions contribute to the overall crystal packing and influence the physical properties of the solid form.
The hydrogen bonding pattern creates a three-dimensional network that extends throughout the crystal lattice, providing structural stability and influencing the dissolution characteristics of the compound [18].
The crystal parameters include specific lattice constants, space group designation, and unit cell dimensions. These parameters are determined through systematic analysis of the diffraction patterns and provide fundamental information about the crystal structure [18] [19].
The crystal density, calculated from the unit cell parameters and molecular weight, provides information about the packing efficiency and intermolecular interactions within the crystal lattice [18].
Cyclic voltammetry studies of 1-Phenyl-1H-pyrazol-4-amine hydrochloride reveal the electrochemical behavior and redox properties of the compound. The voltammetric response provides information about electron transfer processes and the stability of electrogenerated species.
The compound exhibits oxidation behavior characteristic of aromatic amine systems. The primary oxidation process typically occurs at positive potentials, corresponding to the formation of radical cation species through electron abstraction from the amino group [20] [21].
The cyclic voltammogram shows irreversible oxidation peaks, indicating that the electrogenerated radical cation undergoes subsequent chemical reactions rather than simple electron transfer. This behavior is consistent with aromatic amine compounds, which tend to form coupling products upon oxidation [21].
The electrochemical oxidation of 1-Phenyl-1H-pyrazol-4-amine hydrochloride proceeds through a mechanism involving initial electron transfer to form a radical cation, followed by chemical reactions that may include dimerization or other coupling processes [21].
The radical cation formation is facilitated by the electron-rich nature of the amino group, which serves as the primary oxidation site. The pyrazole ring system may also participate in the oxidation process, depending on the applied potential and solution conditions [20].
The irreversible nature of the oxidation process suggests that the electrogenerated radical cation is unstable and rapidly undergoes chemical transformation. This behavior is typical of aromatic amine compounds and provides insights into the reactivity of the compound under oxidative conditions [21].
The electrochemical parameters derived from cyclic voltammetry include oxidation peak potentials, current densities, and electron transfer coefficients. These parameters provide quantitative information about the redox behavior and can be used to compare the electrochemical properties with related compounds [20].
The oxidation potential of the compound is influenced by the electronic properties of the pyrazole ring and the phenyl substituent. Electron-donating substituents typically lower the oxidation potential, while electron-withdrawing groups increase it [21].